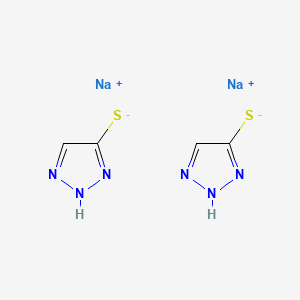
1H-1,2,3-Triazole-4-thiol, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-Triazole-4-thiol, disodium salt is a chemical compound with the molecular formula C4H4N6Na2S2 and a molecular weight of 246.2243 g/mol . This compound is a derivative of 1,2,3-triazole, a five-membered ring containing three nitrogen atoms. The presence of the thiol group (-SH) and disodium salt form enhances its solubility and reactivity, making it a valuable compound in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazole-4-thiol, disodium salt typically involves the reaction of 1,2,3-triazole with sulfur-containing reagents under controlled conditions. One common method is the reaction of 1,2,3-triazole with sodium hydrosulfide (NaHS) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the disodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,2,3-Triazole-4-thiol, disodium salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form S-substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and other electrophiles are used in the presence of a base
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding thiol.
Substitution: S-substituted derivatives
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-Triazole-4-thiol, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the design of probes for detecting DNA markers through surface-enhanced Raman scattering.
Industry: Utilized in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 1H-1,2,3-Triazole-4-thiol, disodium salt involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modulation of their activity. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,3-Triazole-4-thiol, disodium salt can be compared with other triazole derivatives:
1H-1,2,4-Triazole-3-thiol: Similar structure but different substitution pattern, leading to distinct reactivity and applications
1H-1,2,3-Triazole-5-thiol: Another isomer with different properties and uses.
1H-1,2,4-Triazole: Lacks the thiol group, resulting in different chemical behavior and applications.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the thiol group and its solubility as a disodium salt .
Eigenschaften
CAS-Nummer |
94158-07-3 |
|---|---|
Molekularformel |
C4H4N6Na2S2 |
Molekulargewicht |
246.2 g/mol |
IUPAC-Name |
disodium;2H-triazole-4-thiolate |
InChI |
InChI=1S/2C2H3N3S.2Na/c2*6-2-1-3-5-4-2;;/h2*1H,(H2,3,4,5,6);;/q;;2*+1/p-2 |
InChI-Schlüssel |
JTTYXXYBNCJKJI-UHFFFAOYSA-L |
Kanonische SMILES |
C1=NNN=C1[S-].C1=NNN=C1[S-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




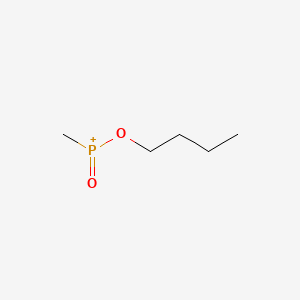
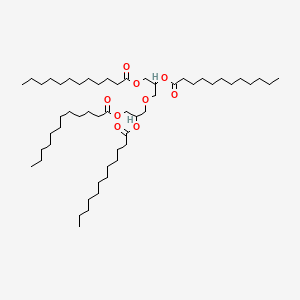

![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)
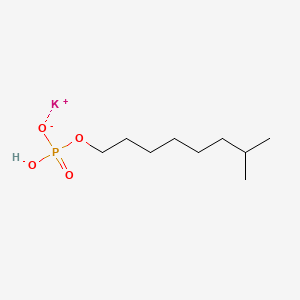

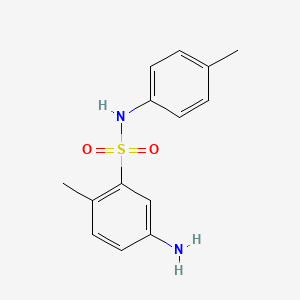
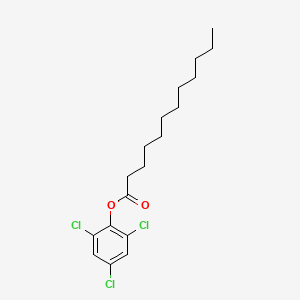
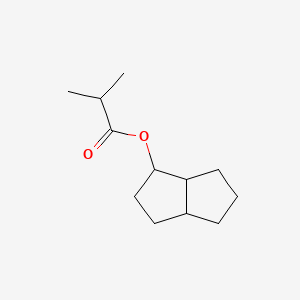


![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
